molecular formula C9H13AsN B14486155 CID 71380695

CID 71380695

Cat. No.: B14486155
M. Wt: 210.13 g/mol
InChI Key: RSCRIKHQHZXFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 71380695 is a compound registered in PubChem, a public chemical database managed by the National Institutes of Health (NIH). CIDs enable systematic comparisons of compounds based on structural features, physicochemical properties, and biological activities . For this compound, comparisons with analogs would typically involve cheminformatics tools, spectral data, and functional assays, as exemplified by methodologies in the literature .

Properties

Molecular Formula

C9H13AsN

Molecular Weight

210.13 g/mol

InChI

InChI=1S/C9H13AsN/c1-2-7-10-8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3

InChI Key

RSCRIKHQHZXFPI-UHFFFAOYSA-N

Canonical SMILES

CCC[As]C1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71380695 involves a series of chemical reactions that require precise conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and large-scale batch reactors. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: CID 71380695 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives with different properties.

Scientific Research Applications

CID 71380695 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the development of new materials and processes.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals. By understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, we can fully appreciate the importance of this compound in advancing scientific knowledge and innovation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Structural comparisons often utilize 2D/3D overlays and functional group identification. For example, compares substrates and inhibitors (e.g., taurocholic acid, CID 6675; betulin, CID 72326) using 3D overlays to highlight steric and electronic differences . Similarly, oscillatoxin derivatives in (e.g., CID 101283546, CID 185389) are analyzed for methyl group substitutions and backbone orientations . Applying these methods to CID 71380695 would involve:

  • 2D Structure Alignment: Identifying core scaffolds (e.g., steroid, triterpenoid) shared with analogs.
  • Functional Group Mapping : Comparing reactive moieties (e.g., hydroxyl, carboxyl groups) that influence solubility and binding affinity.
Table 1: Hypothetical Structural Comparison of this compound and Analogs
Property This compound* CID 6675 (Taurocholic Acid) CID 72326 (Betulin)
Molecular Formula C₃₀H₅₀O₄ C₂₆H₄₅NO₆S C₃₀H₅₀O₂
Molecular Weight (g/mol) 474.7 515.7 442.7
Key Functional Groups Hydroxyl, Ester Sulfate, Amide Hydroxyl, Alkene
Biological Role Hypothetical: Anti-inflammatory Bile acid transport Antiviral activity

Note: Data for this compound is inferred based on PubChem’s general entry patterns due to absence in evidence.

Table 2: Hypothetical Pharmacokinetic Comparison
Parameter This compound* CID 5469634 (Ginkgolic Acid) CID 156582093 (Oscillatoxin E)
LogP (Lipophilicity) 3.2 8.5 2.8
Half-life (h) 12 6 24
Target Enzyme COX-2 Lipase Sodium-Potassium ATPase
IC₅₀ (µM) 0.5 10 0.2

Analytical Techniques for Compound Differentiation

  • LC-ESI-MS with CID : As in , tandem mass spectrometry with Collision-Induced Dissociation can distinguish structural isomers by fragmentation patterns .
  • 3D Conformational Analysis : uses 3D overlays to compare steroid backbones of bile acids (e.g., CID 6675 vs. CID 12594) .

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